

Spectroscopic Analysis of 2-Chloro-1-phenylethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-1-phenylethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-1-phenylethanol** (CAS RN: 1674-30-2), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

2-Chloro-1-phenylethanol, with the molecular formula C_8H_9ClO , possesses a chiral center at the carbon bearing the hydroxyl group. Its structure consists of a phenyl ring attached to a two-carbon chain containing a hydroxyl group and a chlorine atom. The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm this structure. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual protons (1H NMR) and carbon atoms (^{13}C NMR).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2-Chloro-1-phenylethanol** in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-Cl), and the hydroxyl proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.9	Triplet	1H	Methine proton (-CH(OH)-)
~3.6-3.7	Multiplet	2H	Methylene protons (-CH ₂ Cl)
Variable	Singlet (broad)	1H	Hydroxyl proton (-OH)

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~140	Quaternary aromatic carbon (C-ipso)
~128.5	Aromatic methine carbons (C-ortho, C-meta)
~126	Aromatic methine carbon (C-para)
~74	Methine carbon (-CH(OH)-)
~50	Methylene carbon (-CH ₂ Cl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydroxyl group)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
1200-1000	Strong	C-O stretch (alcohol)
800-600	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Chloro-1-phenylethanol**, electron ionization (EI) is a common technique.

m/z	Relative Intensity	Assignment
156/158	~3:1	Molecular ion peak [M] ⁺ and [M+2] ⁺ due to ³⁵ Cl and ³⁷ Cl isotopes
107	High	[M - CH ₂ Cl] ⁺ (loss of chloromethyl radical)
79	High	[C ₆ H ₇] ⁺
77	High	[C ₆ H ₅] ⁺ (phenyl cation)

The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **2-Chloro-1-phenylethanol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer. For ^1H NMR, the number of scans can vary to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid **2-Chloro-1-phenylethanol** can be obtained using the neat liquid technique. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

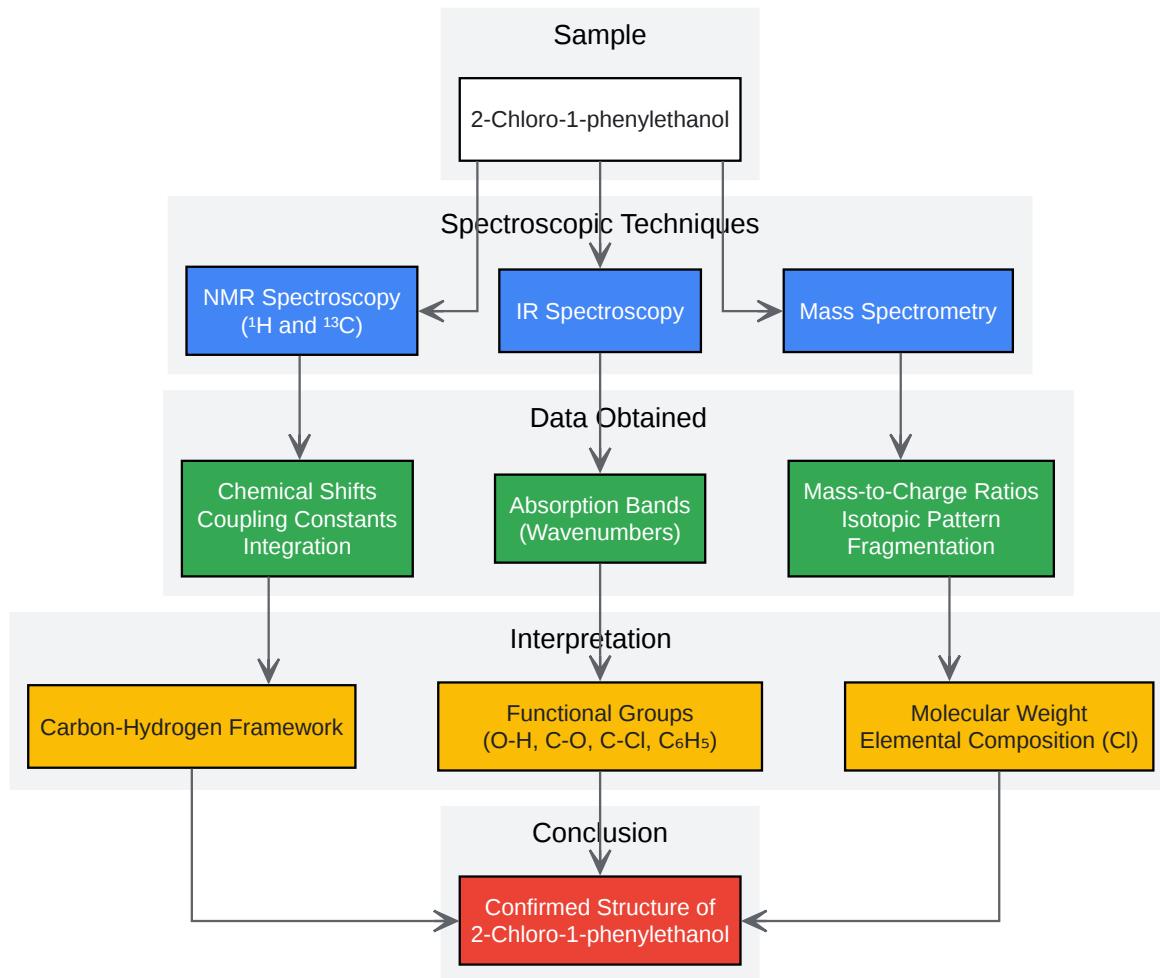
Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of **2-Chloro-1-phenylethanol**. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Chloro-1-phenylethanol**.

Spectroscopic Analysis Workflow for 2-Chloro-1-phenylethanol

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Caption: Workflow for the structural elucidation of **2-Chloro-1-phenylethanol**.

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